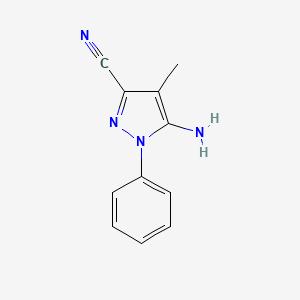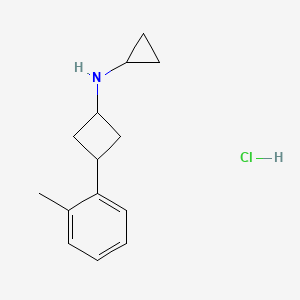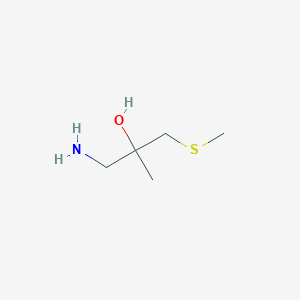
5-Amino-4-methyl-1-phenyl-1H-pyrazol-3-carbonitril
Übersicht
Beschreibung
5-Amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile is a chemical compound belonging to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in the ring
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic chemistry, 5-amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile serves as a versatile intermediate for the synthesis of more complex molecules
Biology: This compound has shown potential biological activities, including antimicrobial, antiviral, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development and therapeutic applications.
Medicine: In medicinal chemistry, 5-amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile is being explored for its potential use in the treatment of various diseases. Its derivatives have been studied for their efficacy in inhibiting enzymes or receptors involved in disease pathways.
Industry: In material science, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. Its incorporation into polymers and coatings can improve the performance and durability of industrial products.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile typically involves the reaction of phenylhydrazine with a suitable β-diketone or β-ketoester in the presence of a base. The reaction proceeds through the formation of a hydrazone intermediate, which undergoes cyclization to form the pyrazole ring. The reaction conditions usually require heating and the use of a solvent such as ethanol or methanol.
Industrial Production Methods: On an industrial scale, the synthesis of this compound can be optimized for higher yields and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and scalability of the production process. Additionally, the use of green chemistry principles, such as the use of recyclable catalysts and environmentally benign solvents, can further improve the sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, substitution, and coupling reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a base.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki-Miyaura coupling, can be used to introduce various substituents onto the pyrazole ring.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, substituted pyrazoles, and coupled products with various functional groups.
Wirkmechanismus
The mechanism by which 5-amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile exerts its effects depends on its molecular targets and pathways involved. For example, in antimicrobial applications, the compound may inhibit bacterial enzymes or disrupt cell membranes, leading to the death of the microorganism. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
5-Amino-1-phenyl-1H-pyrazole-3-carbonitrile: Lacks the methyl group at the 4-position.
4-Methyl-1-phenyl-1H-pyrazole-3-carbonitrile: Lacks the amino group at the 5-position.
5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile: Different position of the cyano group.
Uniqueness: 5-Amino-4-methyl-1-phenyl-1H-pyrazole-3-carbonitrile is unique due to the presence of both the amino and methyl groups, which can influence its reactivity and biological activity
Eigenschaften
IUPAC Name |
5-amino-4-methyl-1-phenylpyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4/c1-8-10(7-12)14-15(11(8)13)9-5-3-2-4-6-9/h2-6H,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYSVJXHJBSJPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C#N)C2=CC=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 3-[(2-chlorophenyl)methyl]imidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1525835.png)

![Ethyl({[3-(pyridin-4-yl)phenyl]methyl})amine](/img/structure/B1525838.png)
![2-[(2,6-Dimethylphenyl)amino]acetic acid hydrochloride](/img/structure/B1525840.png)

![5-[2-(Aminomethyl)-3-hydroxypropyl]-2-methoxyphenol hydrochloride](/img/structure/B1525844.png)



![tert-butyl N-[2-(1,2,3,4-tetrahydroquinolin-8-yl)ethyl]carbamate](/img/structure/B1525850.png)


